

An In-Depth Technical Guide to 2-Ethoxyethanesulfonyl Chloride

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Compound of Interest

Compound Name: 2-Ethoxyethanesulfonyl chloride

Cat. No.: B1358691

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Ethoxyethanesulfonyl chloride** (CAS Number: 69371-75-1), a bifunctional reagent with potential applications in advanced chemical synthesis. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer a thorough understanding of this compound's synthesis, properties, reactivity, and potential applications, particularly in the burgeoning field of targeted protein degradation.

Introduction: Unveiling a Versatile Building Block

2-Ethoxyethanesulfonyl chloride is an organic compound featuring both a reactive sulfonyl chloride group and a flexible ethoxyethyl chain. This unique combination of functionalities makes it a valuable intermediate for introducing the ethoxyethanesulfonyl moiety into more complex molecules. While specific literature on this exact compound is sparse, its structural motifs are present in molecules of significant interest in medicinal chemistry and material science. The sulfonyl chloride group is a well-established precursor for sulfonamides and sulfonate esters, which are cornerstone functionalities in a vast array of pharmaceuticals. The ethoxyethyl group, on the other hand, can impart favorable physicochemical properties, such as improved solubility and modified lipophilicity. One of the most promising potential applications for this reagent is as a building block for PROTACs (Proteolysis Targeting Chimeras) and other chemical probes used in targeted protein degradation.^[1]

Physicochemical and Spectroscopic Profile

Due to the limited availability of experimental data for **2-Ethoxyethanesulfonyl chloride**, the following properties are a blend of information from suppliers and predictions based on structurally similar compounds, such as ethanesulfonyl chloride and 2-chloroethanesulfonyl chloride.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 1: Physicochemical Properties of **2-Ethoxyethanesulfonyl Chloride**

Property	Value (with source/basis for estimation)
CAS Number	69371-75-1
Molecular Formula	C4H9ClO3S
Molecular Weight	172.63 g/mol
Appearance	Predicted: Colorless to light yellow liquid
Boiling Point	Estimated based on related sulfonyl chlorides
Density	Estimated based on related sulfonyl chlorides
Purity	Typically ≥96% from commercial suppliers
Storage Conditions	Inert atmosphere, 2-8°C, protect from moisture

Spectroscopic Data (Predicted)

The following tables provide predicted spectroscopic data for **2-Ethoxyethanesulfonyl chloride**, based on the known spectral characteristics of analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	~1.2	Triplet	-CH ₃
~3.6	Quartet	-O-CH ₂ -CH ₃	
~3.8	Triplet	-O-CH ₂ -CH ₂ -SO ₂ Cl	
~4.0	Triplet	-O-CH ₂ -CH ₂ -SO ₂ Cl	
^{13}C	~15	-	-CH ₃
~65	-	-O-CH ₂ -CH ₃	
~68	-	-O-CH ₂ -CH ₂ -SO ₂ Cl	
~70	-	-O-CH ₂ -CH ₂ -SO ₂ Cl	

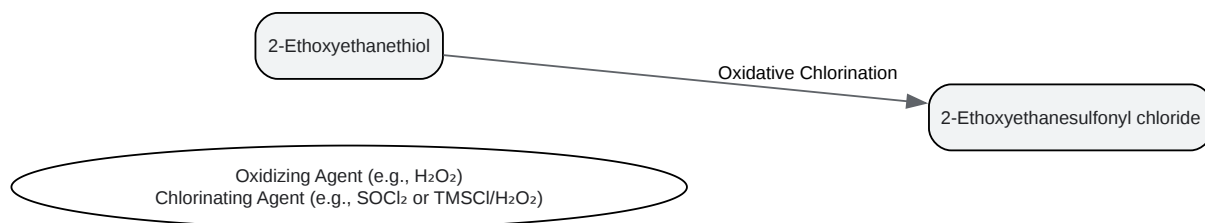
Table 3: Predicted Key IR and Mass Spectrometry Data

Spectroscopy	Key Peaks/Fragments
IR (Infrared)	Strong S=O stretching bands (~1370 and ~1180 cm ⁻¹), C-O stretching (~1100 cm ⁻¹)
MS (Mass Spec)	Molecular ion peak (M+), fragments corresponding to loss of Cl, SO ₂ , and ethoxyethyl groups

Synthesis of 2-Ethoxyethanesulfonyl Chloride

While a specific, peer-reviewed synthesis for **2-Ethoxyethanesulfonyl chloride** is not readily available, a highly plausible and efficient route is the oxidative chlorination of its corresponding thiol, 2-ethoxyethanethiol. This transformation is a well-established method for the preparation of sulfonyl chlorides.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Reaction Scheme:



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Caption: Synthesis of **2-Ethoxyethanesulfonyl chloride** from 2-ethoxyethanethiol.

Detailed Experimental Protocol (Proposed):

This protocol is adapted from established methods for the oxidative chlorination of thiols.[13]
[16]

Materials:

- 2-Ethoxyethanethiol
- Hydrogen peroxide (30% aqueous solution)
- Thionyl chloride (SOCl₂)
- Acetonitrile (CH₃CN)
- Pyridine
- Hydrochloric acid (2 N)
- Ethyl acetate (EtOAc)
- Brine
- Magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-ethoxyethanethiol (1 equivalent) in acetonitrile.
- Cool the solution to 0°C in an ice bath.
- Slowly add hydrogen peroxide (3 equivalents) to the stirred solution.
- Carefully add thionyl chloride (1 equivalent) dropwise, maintaining the temperature at 0°C. The reaction is exothermic.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction with water.
- Extract the product with ethyl acetate.
- Wash the organic layer sequentially with water, 2 N HCl, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-ethoxyethanesulfonyl chloride**.
- The product can be further purified by vacuum distillation if necessary.

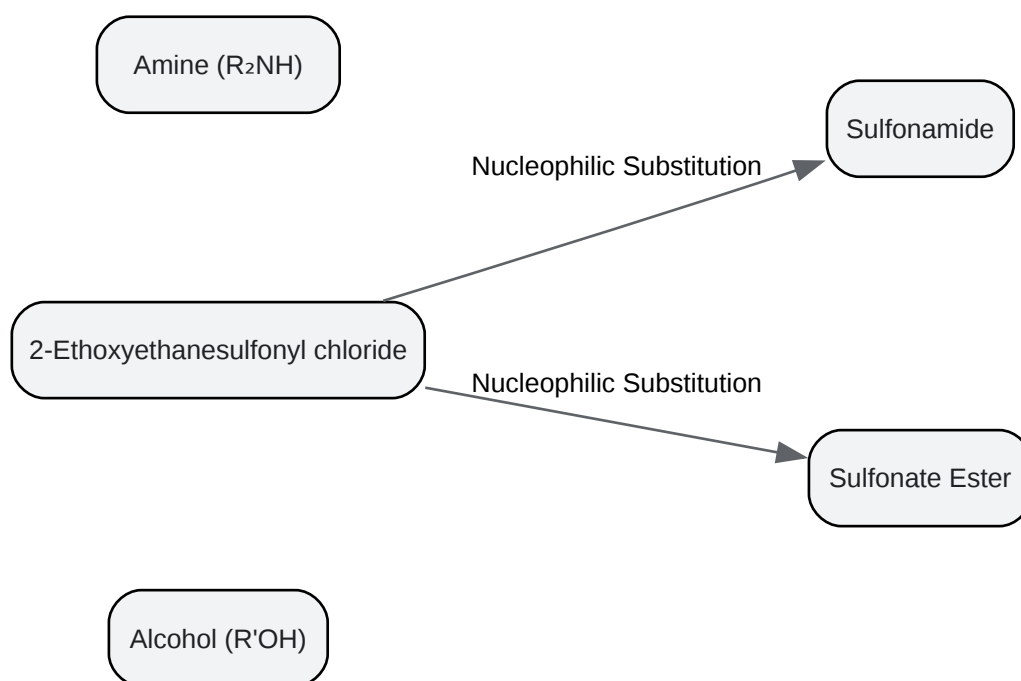
Causality Behind Experimental Choices:

- Inert Atmosphere: Prevents the oxidation of the starting thiol to the disulfide byproduct.^[17]
- Low Temperature: The oxidative chlorination is highly exothermic. Maintaining a low temperature controls the reaction rate and minimizes the formation of byproducts.
- Order of Addition: Adding the oxidizing and chlorinating agents to the thiol ensures that the thiol is consumed as it reacts, preventing side reactions.
- Aqueous Workup: The acidic and brine washes remove unreacted reagents, pyridine, and water-soluble byproducts.

Reactivity and Mechanistic Considerations

The reactivity of **2-Ethoxyethanesulfonyl chloride** is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

Reaction with Nucleophiles:



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Caption: Key reactions of **2-Ethoxyethanesulfonyl chloride** with nucleophiles.

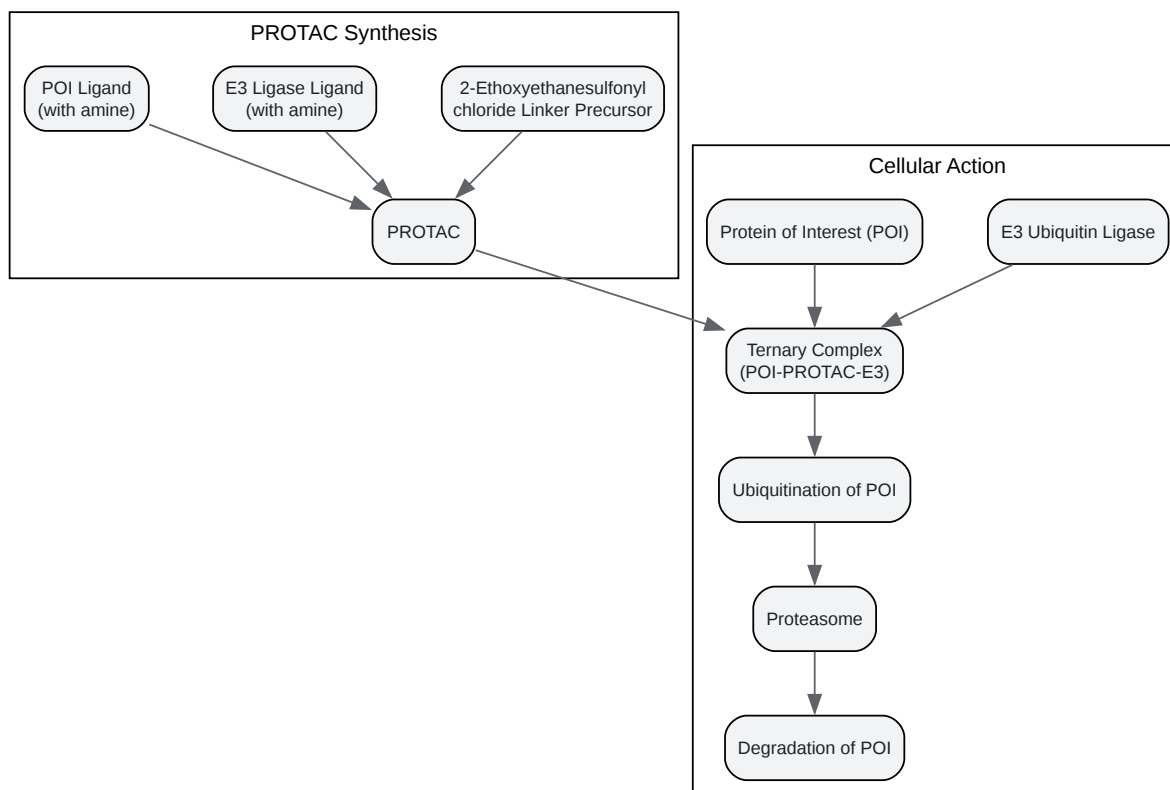
- **Reaction with Amines (Sulfonamide Formation):** In the presence of a base (often an excess of the amine or a non-nucleophilic base like pyridine), **2-ethoxyethanesulfonyl chloride** reacts with primary and secondary amines to form stable sulfonamides. This is a cornerstone reaction in medicinal chemistry.
- **Reaction with Alcohols (Sulfonate Ester Formation):** With alcohols, again typically in the presence of a base, it forms sulfonate esters.
- **Hydrolysis:** Sulfonyl chlorides are generally sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, anhydrous conditions are necessary for most reactions.

Potential Applications in Targeted Protein Degradation

A significant area of potential application for **2-Ethoxyethanesulfonyl chloride** is in the synthesis of bifunctional molecules for targeted protein degradation, such as PROTACs.^[1] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.^[18]

Hypothetical Role of **2-Ethoxyethanesulfonyl Chloride** in PROTAC Synthesis:

The **2-ethoxyethanesulfonyl chloride** moiety can be incorporated into a PROTAC linker. The sulfonyl chloride can be reacted with an amine-functionalized POI ligand or E3 ligase ligand to form a stable sulfonamide linkage. The ethoxyethyl portion of the molecule provides a flexible and hydrophilic spacer, which can be crucial for achieving the optimal ternary complex formation between the POI and the E3 ligase.



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Caption: Hypothetical workflow for the use of **2-Ethoxyethanesulfonyl chloride** in PROTAC synthesis and action.

Safety and Handling

Based on the Safety Data Sheets (SDS) of structurally related compounds like 2-chloroethanesulfonyl chloride and ethanesulfonyl chloride, **2-Ethoxyethanesulfonyl chloride** should be handled with extreme care.^{[2][6][7][19]}

Table 4: Hazard Summary and Handling Precautions

Hazard Category	Description and Precautions
Corrosivity	Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
Toxicity	May be harmful if swallowed, inhaled, or absorbed through the skin. Avoid breathing vapors.
Reactivity	Reacts violently with water and is moisture-sensitive. Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container. Keep away from strong bases, alcohols, and oxidizing agents.
First Aid	In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Conclusion

2-Ethoxyethanesulfonyl chloride is a promising, albeit under-documented, chemical reagent. Its bifunctional nature, combining a reactive sulfonyl chloride with a flexible ethoxyethyl chain, makes it a potentially valuable building block in medicinal chemistry and drug discovery. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation for researchers and scientists to understand its synthesis, reactivity, and potential uses, particularly in the exciting field of targeted protein degradation. As with all reactive chemical intermediates, proper handling and safety precautions are paramount.

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